molecular formula C19H17N5S B2382826 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 863453-03-6

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

Cat. No.: B2382826
CAS No.: 863453-03-6
M. Wt: 347.44
InChI Key: GFTMVDDNAFFWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine is a chemical compound that belongs to the class of triazolopyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions are generally mild and functional group tolerant, making the process efficient and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, including the use of hydrazonoyl halides and appropriate catalysts, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methylphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological research.

    Medicine: Due to its potential pharmacological activities, it is being investigated for its antitumor, antimalarial, and anti-inflammatory properties.

    Industry: The compound’s unique chemical properties make it suitable for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antifungal effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazoles: These compounds share similar pharmacological activities, including antimicrobial and anticancer properties.

    1,3-Thiazoles: Known for their use in drugs for allergies, hypertension, and bacterial infections.

    Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds exhibit a broad spectrum of biological activities, similar to 3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzyl and methylphenyl groups, along with the triazolopyrimidine core, makes it a versatile compound with diverse applications in various fields.

Properties

IUPAC Name

3-benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5S/c1-14-7-9-16(10-8-14)12-25-19-17-18(20-13-21-19)24(23-22-17)11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTMVDDNAFFWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.